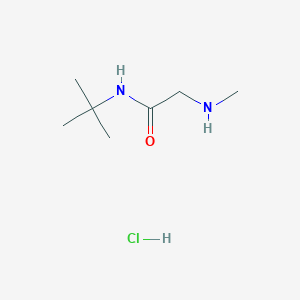

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride

Description

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride is a secondary acetamide derivative characterized by a tert-butyl group attached to the acetamide nitrogen and a methylamino substituent on the adjacent carbon. Its molecular formula is C₇H₁₆N₂O·HCl, with a molecular weight of 180.68 g/mol (calculated by adding HCl to the free base molecular weight of 144.22 g/mol reported in ). The compound is identified by CAS number 855991-80-9 and MDL number MFCD06655930 .

Properties

IUPAC Name |

N-tert-butyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)5-8-4;/h8H,5H2,1-4H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWATROUZYJYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-24-0 | |

| Record name | Acetamide, N-(1,1-dimethylethyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Amino Group Protection

- Starting materials: Glycine methyl ester hydrochloride and tert-Butyl dicarbonate (Boc2O).

- Solvent: Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methylene dichloride.

- Catalyst/Base: Alkali such as sodium carbonate (Na2CO3), sodium bicarbonate (NaHCO3), triethylamine, or N-methylmorpholine.

- Conditions: Reaction temperature maintained between 0–30 °C, often optimized to 15–20 °C for higher purity and yield.

- Molar ratios: Glycine methyl ester hydrochloride to tert-Butyl dicarbonate typically 1.0:1.0–1.5; to alkali 1.0:1.0–4.0.

- Procedure: The amino group of glycine methyl ester hydrochloride is protected by reaction with tert-Butyl dicarbonate under basic conditions to form Boc-glycine methyl ester. The reaction mixture is stirred for about 2 hours, followed by extraction and concentration to isolate the Boc-protected intermediate.

- Yield and Purity: Yields around 96%, with gas chromatography (GC) purity approximately 98.8% have been reported.

Amide Formation via Amination

- Starting material: Boc-glycine methyl ester.

- Amine source: Dimethylamine or N,N-dimethylaniline.

- Solvent: Ether solvents such as MTBE, THF, or 1,4-dioxane.

- Conditions: Reaction temperature between 30–60 °C; pressure controlled between 0.1–1.0 MPa.

- Molar ratios: Boc-glycine methyl ester to amine ranges from 1.0:10.0 to 1.0:25.0; solvent to substrate ratio about 5–15 mL per gram of substrate.

- Procedure: The Boc-protected ester reacts with dimethylamine under pressure in an ether solvent to form the N,N-dimethyl amide intermediate. After completion, the mixture is cooled, filtered, and concentrated to obtain the amide.

- Yield and Purity: Yields reported around 91%, with GC purity near 98.6%.

Deprotection and Hydrochloride Salt Formation

- Deprotection: Removal of the Boc group is typically achieved under acidic conditions to yield the free amine.

- Salt formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid or by direct formation during workup.

- Conditions: Mild acidic conditions to avoid decomposition; temperature control is critical.

- Outcome: Formation of N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride as a stable solid suitable for further applications.

| Step | Reactants | Solvent(s) | Temperature (°C) | Pressure (MPa) | Molar Ratios (Reactant:Reagent) | Yield (%) | Purity (GC) (%) |

|---|---|---|---|---|---|---|---|

| Amino Protection | Glycine methyl ester HCl + Boc2O | THF, MTBE, Methylene dichloride | 0–30 (opt. 15–20) | Atmospheric | 1.0 : 1.0–1.5 (Boc2O), 1.0 : 1.0–4.0 (Base) | ~96 | ~98.8 |

| Amide Formation | Boc-glycine methyl ester + Dimethylamine | MTBE, THF, 1,4-dioxane | 30–60 | 0.1–1.0 | 1.0 : 10.0–25.0 (amine) | ~91 | ~98.6 |

| Deprotection & Salt Formation | Boc-amide + HCl or acid | - | Mild acidic, ambient | Atmospheric | Stoichiometric | Variable | High purity |

- The use of tert-Butyl dicarbonate for amino protection is well-established, providing high yields and purity under mild conditions without harsh reagents.

- Ether solvents such as MTBE and THF are preferred for their ability to dissolve reactants and facilitate phase separation during workup.

- Pressure and temperature control during amide formation are critical to maximize yield and minimize side reactions.

- The molar excess of dimethylamine or N,N-dimethylaniline ensures complete conversion but requires careful removal of excess amine post-reaction.

- Deprotection steps require attention to avoid hydrolysis or degradation of the amide bond.

- The hydrochloride salt form enhances compound stability and facilitates handling and storage.

The preparation of this compound is efficiently achieved through a sequence of amino protection, amide formation, and salt conversion steps. The methods reported in patent literature provide scalable, high-yield, and high-purity procedures suitable for industrial applications. Key factors influencing the success of the synthesis include the choice of protecting groups, solvent systems, reaction temperatures, and molar ratios. These methods have been validated through detailed analytical characterization, including nuclear magnetic resonance and gas chromatography, ensuring the reliability and reproducibility of the preparation process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Pharmaceutical Development

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a precursor in the synthesis of various bioactive compounds. This compound can be utilized in:

- Drug Design : It serves as a building block for synthesizing new drugs targeting specific biological pathways.

- Receptor Interaction Studies : Research has indicated that this compound may interact with various receptors, making it valuable for pharmacological studies aimed at understanding drug-receptor dynamics.

Biochemical Research

In biochemical research, this compound has been used for:

- Enzyme Inhibition Studies : Its ability to inhibit certain enzymes has been explored, particularly in the context of metabolic pathways relevant to disease states.

- Cell Culture Applications : The compound is employed in cell culture systems to study cellular responses and signaling pathways.

Toxicological Studies

Due to its irritant nature, this compound is also subject to toxicological assessments. Understanding its toxicity profile is crucial for ensuring safe handling and application in laboratory settings.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound. The research demonstrated that modifications to the acetamide structure could enhance receptor affinity and selectivity, leading to promising candidates for treating neurological disorders.

Case Study 2: Enzyme Inhibition

Research conducted by a team at a leading university investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings indicated that the compound effectively reduced enzyme activity, suggesting potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Biological Activity

N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₈ClN₂O and is characterized by a tert-butyl group, a methylamino group, and an acetamide structure. Its hydrochloride salt form enhances solubility in aqueous environments, which is crucial for biological applications.

This compound interacts with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity by binding to active sites or altering conformations, leading to significant changes in cellular pathways and physiological responses.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, indicating its potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell growth in models such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, suggesting a role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.3 | |

| Anticancer | A549 | 20.5 | |

| Neuroprotective | SH-SY5Y | 12.0 | |

| Anti-inflammatory | RAW 264.7 | 10.0 |

Case Studies

- Study on Anticancer Activity : In a controlled experiment, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 30 µM, with the most potent effects observed in MCF-7 and A549 cells.

- Neuroprotection Study : A study assessing the neuroprotective effects of the compound on SH-SY5Y cells demonstrated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions, suggesting its potential utility in neurodegenerative disease models.

- Inflammation Model : In vitro tests using RAW 264.7 macrophages showed that the compound effectively reduced pro-inflammatory cytokine production (e.g., TNF-alpha), indicating its potential as an anti-inflammatory agent.

Q & A

What are the established synthetic routes for N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride?

Category: Basic Research

Answer:

The compound can be synthesized via multicomponent reactions (MCRs) or stepwise coupling. demonstrates that tert-butylamine derivatives are often prepared using MCRs with substrates like α-amino amides and tert-butyl isocyanides, yielding structurally analogous compounds (e.g., N-(tert-butyl)-2-phenylacetamide derivatives with 51–82% yields) . For stepwise synthesis, bromoacetyl bromide can react with tert-butylamine under basic conditions (e.g., triethylamine) to form intermediates, followed by coupling with methylamine derivatives. highlights similar methodologies for acetamide derivatives, emphasizing reaction optimization via TLC monitoring (Rf values: 0.28–0.65) and purification by recrystallization .

How is the compound characterized to confirm structural integrity and purity?

Category: Basic Research

Answer:

Post-synthesis characterization typically employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent environments (e.g., tert-butyl singlet at δ ~1.4 ppm, methylamino protons at δ ~2.8 ppm) .

- Melting Point Analysis: Reported melting points (e.g., 160–162°C in ) serve as purity indicators .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 124.57 for C₃H₉ClN₂O) confirm molecular weight .

- TLC: Rf values (e.g., 0.32–0.65 in ) assess reaction progress .

What factors influence reaction yield in the synthesis of this compound?

Category: Advanced Research

Answer:

Key variables include:

- Catalyst Selection: shows K₂CO₃ or KI enhances coupling efficiency in phenolic ether formations, applicable to tert-butyl group introduction .

- Temperature Control: Exothermic reactions (e.g., bromoacetyl bromide addition) require ice baths to prevent side products .

- Purification Methods: Recrystallization solvents (e.g., ethanol/water mixtures) improve purity and yield, as noted in .

Discrepancies in yields (e.g., 54% vs. 82% in similar routes) may arise from competing side reactions, resolvable via HPLC or GC-MS analysis .

How should researchers address stability issues during storage and handling?

Category: Advanced Research

Answer:

The compound’s hydrochloride salt is hygroscopic and prone to hydrolysis. and recommend:

- Storage: In airtight containers with desiccants (e.g., silica gel) at room temperature .

- Handling: Under inert atmosphere (N₂/Ar) to prevent moisture absorption .

- Stability Testing: Periodic TLC or NMR checks detect degradation (e.g., free amine formation via Schiff base reactions) .

How can researchers resolve contradictions in spectroscopic data across studies?

Category: Advanced Research

Answer:

Discrepancies in NMR or MS data may stem from:

- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., D₂O vs. CDCl₃) .

- Impurity Interference: Trace solvents (e.g., residual triethylamine) can mask signals. Repetition under standardized conditions (e.g., dried solvents, inert atmosphere) is critical .

- Isomeric Forms: notes that tautomerism in acetamide derivatives can alter spectral profiles. 2D NMR (e.g., HSQC, COSY) clarifies connectivity .

What methodologies are recommended for evaluating bioactivity in preclinical studies?

Category: Advanced Research

Answer:

While direct bioactivity data for this compound is limited, and suggest:

- Enzyme Assays: Target engagement studies (e.g., kinase or protease inhibition) using fluorogenic substrates .

- Cell-Based Models: Cytotoxicity screening (e.g., MTT assays) in cancer or neuronal cell lines, with dose-response curves (IC₅₀ calculations) .

- Metabolic Stability: Liver microsome assays assess susceptibility to cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.